molecular formula C22H22N2O B11074620 2H-Indol-2-one, 1,4,5,6-tetrahydro-1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-

2H-Indol-2-one, 1,4,5,6-tetrahydro-1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-

Cat. No.: B11074620
M. Wt: 330.4 g/mol
InChI Key: LXNKHQFVBKVJCO-UHFFFAOYSA-N
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Description

2H-Indol-2-one, 1,4,5,6-tetrahydro-1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-: is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by its unique structure, which includes a tetrahydroindole core substituted with a 4-methylphenyl group and an amino group attached to another 4-methylphenyl group. The compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Indol-2-one, 1,4,5,6-tetrahydro-1-(4-methylphenyl)-3-[(4-methylphenyl)amino]- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, acids, bases.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: In biological research, the compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its effects on various biological pathways and its potential use in treating diseases.

Industry: In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2H-Indol-2-one, 1,4,5,6-tetrahydro-1-(4-methylphenyl)-3-[(4-methylphenyl)amino]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 2H-Indol-2-one, 1,4,5,6-tetrahydro-1-(4-methylphenyl)-3-[(4-chlorophenyl)amino]-
  • 2H-Indol-2-one, 1,4,5,6-tetrahydro-1-(4-methylphenyl)-3-[(4-fluorophenyl)amino]-

Uniqueness: The uniqueness of 2H-Indol-2-one, 1,4,5,6-tetrahydro-1-(4-methylphenyl)-3-[(4-methylphenyl)amino]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H22N2O

Molecular Weight

330.4 g/mol

IUPAC Name

3-(4-methylanilino)-1-(4-methylphenyl)-5,6-dihydro-4H-indol-2-one

InChI

InChI=1S/C22H22N2O/c1-15-7-11-17(12-8-15)23-21-19-5-3-4-6-20(19)24(22(21)25)18-13-9-16(2)10-14-18/h6-14,23H,3-5H2,1-2H3

InChI Key

LXNKHQFVBKVJCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3CCCC=C3N(C2=O)C4=CC=C(C=C4)C

Origin of Product

United States

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